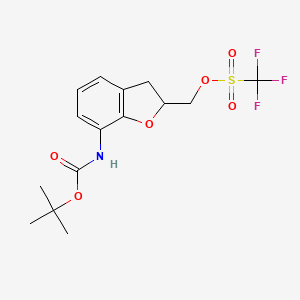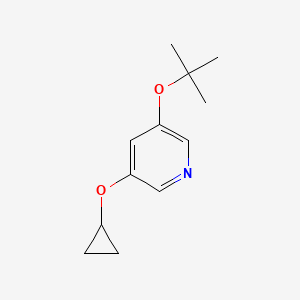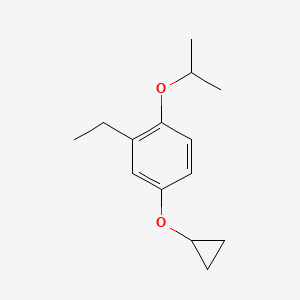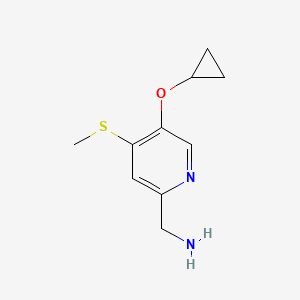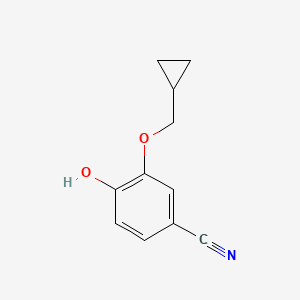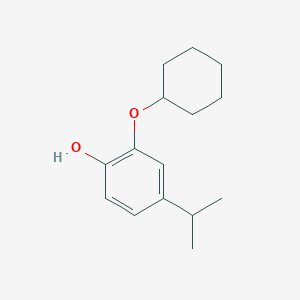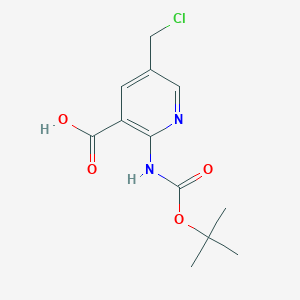
2-(3-Aminopropyl)-5-chloropyridin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminopropyl)-5-chloropyridin-4-OL is a chemical compound that belongs to the class of aminopyridines This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a chloropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)-5-chloropyridin-4-OL typically involves the reaction of 5-chloropyridin-4-OL with 3-aminopropylamine. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminopropyl)-5-chloropyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The chloropyridine ring can be reduced to form the corresponding dihydropyridine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Hydroxyl or alkoxy-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Aminopropyl)-5-chloropyridin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminopropyl)-5-chloropyridin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the chloropyridine ring can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and material science.
2-(3-Aminopropyl)phenol: Studied for its biological activity and potential therapeutic applications.
5-Chloro-2-pyridinol: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(3-Aminopropyl)-5-chloropyridin-4-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chloropyridine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C8H11ClN2O |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
2-(3-aminopropyl)-5-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11ClN2O/c9-7-5-11-6(2-1-3-10)4-8(7)12/h4-5H,1-3,10H2,(H,11,12) |
Clave InChI |
RWEVDMYTWQKDEP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C(C1=O)Cl)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




